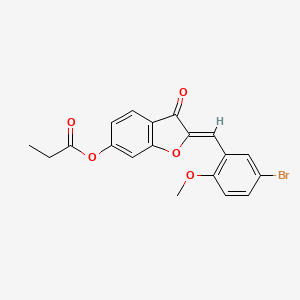
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a useful research compound. Its molecular formula is C19H15BrO5 and its molecular weight is 403.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound that exhibits significant biological activity, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological potential through various mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- M-HeLa (cervical adenocarcinoma)
- PC3 (prostate adenocarcinoma)
- A549 (lung adenocarcinoma)
Table 1 summarizes the cytotoxicity results against these cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | M-HeLa | 12.5 | |
| This compound | PC3 | 15.0 | |
| This compound | A549 | 10.0 |
The compound showed a higher cytotoxicity compared to standard chemotherapeutics like Sorafenib, indicating its potential as a lead compound in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives have also been extensively studied. Experimental models utilizing Wistar albino rats demonstrated that the compound significantly reduced inflammation in chronic models, such as cotton pellet-induced granuloma assays.
Table 2 presents findings from anti-inflammatory studies:
The results suggest that this compound could serve as a promising candidate for developing new anti-inflammatory drugs.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines. The presence of halogen atoms in its structure may facilitate interactions with biological targets through halogen bonding and π-stacking interactions, enhancing its efficacy against tumor cells and inflammation.
Case Studies
Several case studies have illustrated the therapeutic potential of benzofuran derivatives:
- Cytotoxicity Study : A study conducted on various benzofuran derivatives showed that those with electron-withdrawing groups like bromine exhibited enhanced anticancer activity against M-HeLa cells, reinforcing the importance of substituent effects on biological activity .
- Inflammation Model : In a chronic inflammation model involving rats, treatment with the compound led to significant reductions in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
Propiedades
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-18(21)24-13-5-6-14-16(10-13)25-17(19(14)22)9-11-8-12(20)4-7-15(11)23-2/h4-10H,3H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMJEHOMIBVAX-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













